Cardioprotective Efficacy: LVEF Improvement in TAC-Induced Heart Failure Model
Stachydrine hydrochloride (STA) demonstrates significant cardioprotective effects in a pressure-overload-induced heart failure model, providing a quantifiable benefit over untreated controls. In a transverse aortic constriction (TAC) mouse model, treatment with STA at 6 or 12 mg/kg/d via oral gavage resulted in a significant improvement in left ventricular ejection fraction (LVEF) compared to vehicle-treated TAC mice [1]. The study specifically noted alleviation of ROS-dependent cardiac fibrosis and improvement in left ventricular hypertrophy, establishing a clear in vivo benefit for this compound in a relevant disease model [1].
| Evidence Dimension | Left Ventricular Ejection Fraction (LVEF) Improvement |
|---|---|
| Target Compound Data | Significantly improved LVEF (exact percentage change not detailed in abstract, but described as 'demonstrating improved left ventricular ejection fraction') |
| Comparator Or Baseline | Vehicle-treated TAC mice (baseline pathological reduction in LVEF) |
| Quantified Difference | STA treatment significantly improved LVEF and alleviated cardiac fibrosis relative to vehicle control |
| Conditions | Transverse aortic constriction (TAC)-induced heart failure mouse model; oral gavage of 6 or 12 mg/kg/d STA |
Why This Matters
This data provides direct in vivo evidence for the selection of stachydrine hydrochloride in cardioprotection research, differentiating it from a non-treatment baseline in a disease-relevant model.
- [1] Lu S, et al. Stachydrine Hydrochloride Regulates the NOX2-ROS-Signaling Axis in Pressure-Overload-Induced Heart Failure. Int J Mol Sci. 2023; 24(18):14145. View Source
